Methyl red

Vue d'ensemble

Description

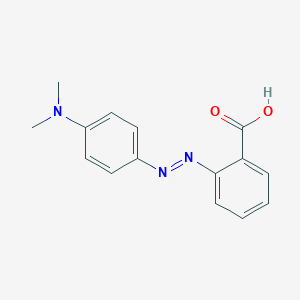

Le rouge de méthyl, également connu sous le nom d'acide 2-[(4-diméthylamino)phényl]diazénylbenzoïque, est un colorant azoïque couramment utilisé comme indicateur de pH. Il se présente sous la forme d'une poudre cristalline rouge foncé et change de couleur en fonction du pH de la solution dans laquelle il se trouve. Dans les solutions acides (pH < 4,4), il devient rouge, tandis que dans les solutions basiques (pH > 6,2), il devient jaune. Entre ces valeurs de pH, il apparaît orange .

Méthodes De Préparation

Le rouge de méthyl est synthétisé par une réaction de diazotation. Le processus implique les étapes suivantes :

Diazotation de l'acide anthranilique : L'acide anthranilique est traité avec du nitrite de sodium et de l'acide chlorhydrique pour former un sel de diazonium.

Réaction de couplage : Le sel de diazonium est ensuite mis à réagir avec la diméthylaniline pour former le rouge de méthyl.

Les conditions de réaction impliquent généralement le maintien d'une basse température pour stabiliser le sel de diazonium et garantir un rendement élevé du produit final.

Analyse Des Réactions Chimiques

Le rouge de méthyl subit plusieurs types de réactions chimiques :

Réactions acide-base : En tant qu'indicateur de pH, le rouge de méthyl change de couleur en réponse aux variations de pH.

Oxydation et réduction : Le rouge de méthyl peut être réduit par de forts agents réducteurs, ce qui rompt la liaison azoïque et forme des amines aromatiques. Inversement, il peut être oxydé dans certaines conditions, bien que cela soit moins fréquent.

Réactions de substitution : Les cycles aromatiques du rouge de méthyl peuvent subir des réactions de substitution électrophile, telles que la nitration ou la sulfonation, dans des conditions appropriées.

4. Applications de la recherche scientifique

Le rouge de méthyl a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est largement utilisé comme indicateur de pH dans les titrages et autres procédures analytiques.

Biologie : En microbiologie, le rouge de méthyl est utilisé dans le test du rouge de méthyl pour identifier les bactéries qui produisent des acides stables par fermentation acide mixte du glucose.

5. Mécanisme d'action

Le mécanisme d'action du rouge de méthyl en tant qu'indicateur de pH implique la protonation et la déprotonation du groupe azoïque. En conditions acides, le groupe azoïque est protoné, ce qui conduit à une couleur rouge. En conditions basiques, le groupe azoïque est déprotoné, ce qui entraîne une couleur jaune. Ce changement de couleur est dû au déplacement de la structure électronique de la molécule, ce qui modifie ses propriétés d'absorption de la lumière .

Applications De Recherche Scientifique

Methyl red has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl red as a pH indicator involves the protonation and deprotonation of the azo group. In acidic conditions, the azo group is protonated, leading to a red color. In basic conditions, the azo group is deprotonated, resulting in a yellow color. This color change is due to the shift in the electronic structure of the molecule, which alters its light absorption properties .

Comparaison Avec Des Composés Similaires

Le rouge de méthyl est similaire à d'autres colorants azoïques et indicateurs de pH, tels que :

Orange de méthyl : Comme le rouge de méthyl, l'orange de méthyl est un colorant azoïque utilisé comme indicateur de pH. Il change de couleur du rouge en solution acide au jaune en solution basique.

Phénolphtaléine : Il s'agit d'un autre indicateur de pH courant qui passe de l'incolore en solution acide au rose en solution basique.

Bleu de bromothymol : Cet indicateur passe du jaune en solution acide au bleu en solution basique.

La plage de transition unique du rouge de méthyl et son changement de couleur distinct le rendent particulièrement utile pour des applications analytiques et de recherche spécifiques où d'autres indicateurs pourraient ne pas être aussi efficaces.

Activité Biologique

Methyl red is a synthetic azo dye widely used in various industries, particularly in textiles, and serves as a pH indicator in laboratory settings. Its biological activity is of significant interest due to its potential environmental impacts and health risks, including mutagenicity and toxicity. This article explores the biological activity of this compound, focusing on its biodegradation capabilities, toxicity, and removal methods through various biological and chemical processes.

- Chemical Structure : this compound (C_15H_15N_3O_2S) is an azo dye characterized by its vibrant red color.

- Solubility : It is poorly soluble in water but more soluble in organic solvents like methanol and acetic acid.

- Molecular Weight : 269.30 g/mol.

Toxicological Effects

This compound exhibits several toxicological effects:

- Mutagenicity : Studies have indicated that this compound can induce mutations in microbial systems, raising concerns about its potential carcinogenicity in humans .

- Health Risks : Long-term exposure can lead to skin irritation, digestive system issues, and eye damage .

Biodegradation Studies

Biodegradation of this compound has been extensively studied using various microbial strains. The following table summarizes key findings from recent research:

Mechanisms of Biodegradation

- Enzymatic Activity : Various enzymes such as laccase, azoreductase, and lignin peroxidase play crucial roles in the degradation of this compound. For instance, Saccharomyces cerevisiae showed increased enzyme activities under specific conditions, facilitating the breakdown of the dye into less harmful compounds .

- Microbial Electrochemical Treatment : This method utilizes microbial fuel cells (MFCs) to enhance the degradation process. The efficiency of this compound removal was significantly affected by substrate concentration and operational parameters such as pH and temperature .

- Adsorption Techniques : The use of biochar derived from various organic materials has shown promising results in adsorbing this compound from aqueous solutions. The adsorption kinetics typically follow pseudo-second-order models, indicating a chemisorption process influenced by surface interactions .

Case Study 1: Saccharomyces cerevisiae

In a controlled study, Saccharomyces cerevisiae was able to completely degrade this compound within 16 minutes under optimal conditions (pH 6). The study highlighted the yeast's potential for treating industrial effluents containing azo dyes due to its high degradation efficiency across multiple cycles .

Case Study 2: Pseudomonas aeruginosa

A recent study evaluated eleven bacterial strains for their capability to degrade this compound. Among them, Pseudomonas aeruginosa demonstrated an 88.37% degradation efficiency under optimized conditions. The metabolites were analyzed using FTIR and NMR techniques, confirming the reduction of the azo bond and identifying benzoic acid as a primary product .

Case Study 3: Biochar Adsorption

Research on biochar derived from fennel seeds indicated that it could effectively adsorb this compound with a maximum removal efficiency of 99.2%. This study emphasized the importance of optimizing conditions such as pH and contact time for effective dye removal from wastewater .

Propriétés

IUPAC Name |

2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQFOVLGLXCDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

845-10-3 (hydrochloride salt) | |

| Record name | o-Methyl red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042154, DTXSID90859408 | |

| Record name | Methyl red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystals; [Sax] | |

| Record name | Methyl Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

ALMOST INSOL IN WATER; SOL IN ALC & ACETIC ACID, SOL IN VERY HOT ACETONE, BENZENE; SOL IN CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN LIPIDS | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000014 [mmHg] | |

| Record name | Methyl Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GLISTENING, VIOLET CRYSTALS FROM TOLUENE, VIOLET OR RED PRISMS (TOLUENE OR BENZENE); NEEDLES (AQ ACETIC ACID); LEAF (DILUTED ALC) | |

CAS No. |

493-52-7 | |

| Record name | Methyl red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Methyl red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl red | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-dimethylaminophenylazo)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69083AX1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181-182 °C | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.